molecular formula C19H14ClF3N2O3S B12130435 (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B12130435
M. Wt: 442.8 g/mol
InChI Key: OMQQQKGMCLCRJR-PXNMLYILSA-N
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Description

The compound (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorinated phenyl group, and a trifluoromethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-ethoxy-4-hydroxybenzaldehyde in the presence of a thiazolidinone precursor. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like p-toluenesulfonic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium methoxide, potassium cyanide, dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or modulate the expression of genes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Imidazoline derivatives: Compounds with similar nitrogen-containing heterocyclic structures.

    Serotonin receptor ligands: Molecules that interact with serotonin receptors and have related structural features.

Uniqueness

(2E,5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]imino}-5-(3-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the thiazolidinone ring contributes to its reactivity and potential biological activity.

This compound’s distinct structure and properties make it a valuable subject of study in various scientific disciplines, offering opportunities for the development of new materials, drugs, and chemical processes.

Properties

Molecular Formula

C19H14ClF3N2O3S

Molecular Weight

442.8 g/mol

IUPAC Name

(5Z)-2-[4-chloro-2-(trifluoromethyl)phenyl]imino-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14ClF3N2O3S/c1-2-28-15-7-10(3-6-14(15)26)8-16-17(27)25-18(29-16)24-13-5-4-11(20)9-12(13)19(21,22)23/h3-9,26H,2H2,1H3,(H,24,25,27)/b16-8-

InChI Key

OMQQQKGMCLCRJR-PXNMLYILSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)C(F)(F)F)S2)O

Origin of Product

United States

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